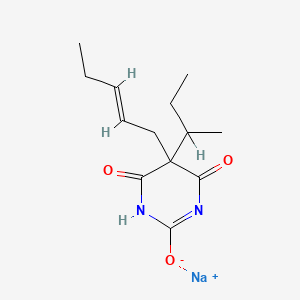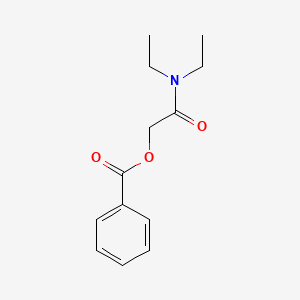
3,4,7,12-Tetrahydrotetraphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,7,12-Tetrahydrotetraphene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which consists of four fused benzene rings with hydrogen atoms at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,12-Tetrahydrotetraphene can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Another approach involves the cyclization of suitable precursors under acidic or basic conditions. This method may require specific reagents and solvents to achieve the desired yield and purity of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,7,12-Tetrahydrotetraphene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used in the presence of catalysts or under specific temperature conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, quinones, and hydrogenated forms of this compound. These products have distinct chemical and physical properties that make them useful in different applications.
Wissenschaftliche Forschungsanwendungen
3,4,7,12-Tetrahydrotetraphene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound derivatives are explored for their potential therapeutic applications. These include drug development for various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its stability and electronic properties make it suitable for use in electronic devices and sensors.
Wirkmechanismus
The mechanism of action of 3,4,7,12-Tetrahydrotetraphene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to changes in cellular functions. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.
In chemical applications, the compound’s reactivity is influenced by its electronic structure and the presence of substituents. This determines its behavior in various reactions and its ability to form stable complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
3,4,7,12-Tetrahydrotetraphene can be compared with other polycyclic aromatic hydrocarbons, such as:
Naphthalene: A simpler structure with two fused benzene rings. It is less complex but shares some chemical properties with this compound.
Anthracene: Consists of three fused benzene rings. It has similar reactivity but different physical properties.
Phenanthrene: Another three-ring structure with a different arrangement of the rings. It exhibits unique chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific arrangement of four benzene rings and the presence of hydrogen atoms at particular positions. This gives it distinct chemical and physical properties that are not observed in simpler polycyclic aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
64807-72-3 |
|---|---|
Molekularformel |
C18H16 |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
3,4,7,12-tetrahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H16/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,4,6-10H,3,5,11-12H2 |
InChI-Schlüssel |
CDLHHOGQGGBYAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C1)C3=C(CC4=CC=CC=C4C3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



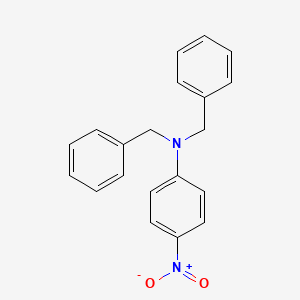
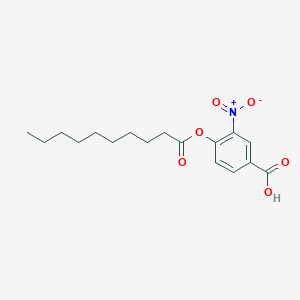
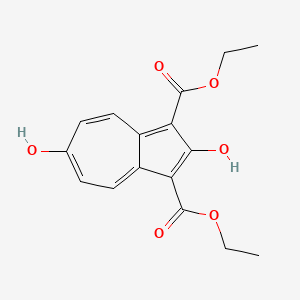

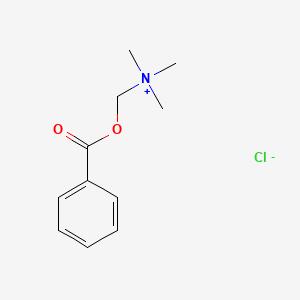
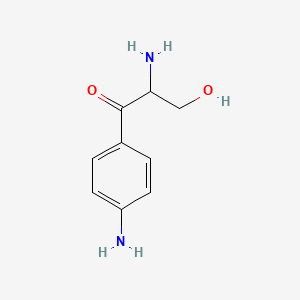
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)

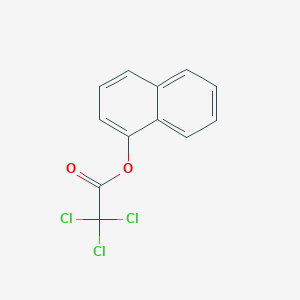
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)

